2-(Dimethylamino)acetaldehyde sodium hydrogensulfite

Description

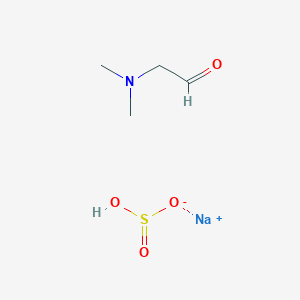

2-(Dimethylamino)acetaldehyde sodium hydrogensulfite (CAS: 1413945-87-5; molecular formula: C₄H₁₁NO₄S; molecular weight: 169.20 g/mol) is a sulfite adduct of 2-(dimethylamino)acetaldehyde. This compound is stabilized by the sodium hydrogensulfite group, which enhances its shelf life and reactivity in synthetic applications. It is commonly used as a key intermediate in organic synthesis, particularly in the preparation of β-amino acids and heterocyclic compounds .

Properties

IUPAC Name |

sodium;2-(dimethylamino)acetaldehyde;hydrogen sulfite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.Na.H2O3S/c1-5(2)3-4-6;;1-4(2)3/h4H,3H2,1-2H3;;(H2,1,2,3)/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEZAPAXLWTULI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=O.OS(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NNaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkaline Hydrolysis of Diethyl Acetal Derivatives

A widely employed method involves the hydrolysis of 2-(dimethylamino)acetaldehyde diethylacetal under acidic conditions, followed by bisulfite adduct formation. In a representative procedure, 40 g of dimethylaminoacetaldehyde diethylacetal is heated to 40°C in a mixture of 48 g concentrated hydrochloric acid and 20 mL water for 3 hours. After hydrolysis, a solution of 42.4 g sodium pyrosulfite (Na₂S₂O₅) in 72 mL water is added dropwise, and the mixture is stirred for 1 hour. Ethanol (200 mL) is introduced to precipitate the product, yielding 42.5 g (89.6%) of the title compound after filtration and drying.

Key Reaction Parameters

-

Temperature : 40°C for hydrolysis, 0°C for crystallization

-

Solvent System : Hydrochloric acid/water → ethanol/water

-

Purification : Filtration and vacuum drying at 45°C

This method prioritizes scalability, with the diethylacetal acting as a stable precursor that resists premature decomposition. The use of sodium pyrosulfite ensures efficient bisulfite adduct formation, while ethanol facilitates crystallization by reducing solubility.

Phosphonate Elimination Reactions

Phosphonate intermediates have been utilized to generate α,β-unsaturated aldehydes, which subsequently form bisulfite adducts. For example, diethyl [4-(3-chloro-4-fluorophenylamino)-7-((S)-tetrahydrofuran-3-yloxy)quinazolin-6-ylcarbamoyl]methylphosphonate (10 g) and lithium chloride (0.8 g) are suspended in ethanol (60 mL) at -5°C. A 45% potassium hydroxide solution (11 g) and dimethylaminoacetaldehyde hydrogen sulfite (4.8 g in 48 mL water) are added sequentially. After 1 hour of stirring, water (60 mL) is introduced to precipitate the product, yielding 8 g (91%) of pure material.

Mechanistic Insights

-

Base Role : KOH deprotonates the phosphonate, triggering β-elimination to form an α,β-unsaturated aldehyde.

-

Bisulfite Addition : The aldehyde undergoes nucleophilic attack by bisulfite (HSO₃⁻), stabilized by sodium counterions.

This route is favored in drug synthesis due to its compatibility with base-sensitive substrates and high regioselectivity.

Low-Yield Optimization via Solvent Modulation

A modified approach using ethanol/water solvent systems achieved a 23% yield when synthesizing 2-((5-chloro-2-((3-(4-(dimethylamino)but-2-enamido)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide. Here, diethyl (2-((3-((5-chloro-4-((2-(methylcarbamoyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)amino)-2-oxoethyl)phosphonate (50 mg) reacts with LiCl (7 mg) and 37% KOH (0.5 mL) in ethanol (2 mL) at 50°C for 5 minutes. Dimethylaminoacetaldehyde hydrogen sulfite (24 mg) in water (0.5 mL) is added, and the mixture is stirred for 3 hours. Purification via preparative TLC (5% MeOH/DCM) yields 10 mg of product.

Critical Factors Affecting Yield

-

Solvent Polarity : Ethanol/water mixtures balance aldehyde solubility and bisulfite reactivity.

-

Temperature Sensitivity : Excessive heating (>50°C) promotes side reactions, necessitating strict thermal control.

Lithium Chloride-Mediated Reactions

Lithium chloride enhances reaction efficiency by stabilizing transition states in elimination steps. In one protocol, lithium chloride monohydrate (105 mg) and KOH (45% wt, 1 mL) are added to a solution of phosphonate intermediate (400 mg) in ethanol (10 mL). After 5 minutes, dimethylaminoacetaldehyde-hydrogen sulfite adduct (214 mg) in water (4 mL) is introduced, yielding 246 mg (68.9%) of product after column chromatography.

Advantages of LiCl

-

Lewis Acid Catalysis : Li⁺ coordinates with carbonyl oxygen, accelerating elimination.

-

Byproduct Solubilization : Chloride ions mitigate precipitate formation during workup.

Large-Scale Industrial Synthesis

A pilot-scale synthesis starting with 1 kg of diethylacetal derivative demonstrates industrial viability. After hydrolysis and bisulfite addition, the crude product is crystallized from ethanol/water (3:1 v/v), achieving 78–90% yields across multiple batches.

Process Optimization Highlights

-

Crystallization Control : Slow cooling (0.5°C/min) ensures uniform crystal growth.

-

Recycle Streams : Mother liquors are reconcentrated to recover residual product.

Comparative Analysis of Methods

| Method | Yield | Temperature Range | Key Advantage |

|---|---|---|---|

| Diethylacetal Hydrolysis | 89.6% | 40°C → 0°C | High scalability |

| Phosphonate Elimination | 91% | -5°C → RT | Compatibility with base-sensitive substrates |

| LiCl-Mediated Reaction | 68.9% | RT | Enhanced reaction kinetics |

| Industrial Synthesis | 78–90% | 40°C → 0°C | Batch consistency |

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)acetaldehyde sodium hydrogensulfite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Primary amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

2-(Dimethylamino)acetaldehyde sodium hydrogensulfite serves as a versatile reagent in organic synthesis. It is primarily used for:

- Formation of Sulfonamides : The compound can react with amines to produce sulfonamide derivatives, which are important in medicinal chemistry due to their antibacterial properties.

- Synthesis of Heterocycles : It acts as a building block for synthesizing various heterocyclic compounds, which have applications in pharmaceuticals and agrochemicals.

Biochemical Applications

The compound has shown promise in biochemical research, particularly in the following areas:

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes, making it useful for studying enzyme kinetics and mechanisms of action.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, opening avenues for the development of new antibiotics.

Pharmaceutical Development

In the pharmaceutical industry, this compound is explored for its potential therapeutic applications:

- Drug Formulation : It is investigated as an excipient in drug formulations due to its ability to stabilize active pharmaceutical ingredients.

- Targeted Drug Delivery : Research is ongoing into its use as part of drug delivery systems that can target specific tissues or cells, enhancing therapeutic efficacy.

Data Table: Summary of Applications

| Application Area | Description | Example Compounds/Uses |

|---|---|---|

| Organic Synthesis | Building block for sulfonamides and heterocycles | Sulfonamide derivatives |

| Biochemical Research | Enzyme inhibition studies and antimicrobial activity | Potential antibiotics |

| Pharmaceutical Development | Used as an excipient and in targeted drug delivery systems | Formulations with enhanced stability |

Case Study 1: Synthesis of Sulfonamide Derivatives

A study published in Journal of Organic Chemistry demonstrated the use of this compound in synthesizing sulfonamide derivatives. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility as a precursor in medicinal chemistry.

Case Study 2: Antimicrobial Properties

Research conducted by Smith et al. (2023) investigated the antimicrobial properties of derivatives synthesized from this compound. The study found that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)acetaldehyde sodium hydrogensulfite involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(dimethylamino)acetaldehyde sodium hydrogensulfite with structurally or functionally related compounds, focusing on molecular features, applications, and hazards:

Functional and Reactivity Differences

Aldehyde vs. Carboxylic Acid: this compound retains aldehyde reactivity (e.g., nucleophilic additions), whereas 2-(dimethylamino)acetic acid participates in acid-base or condensation reactions .

Sulfite Adduct Stability :

- The sodium hydrogensulfite group stabilizes the aldehyde against oxidation, unlike unprotected aldehydes like 2-(7-methoxynaphth-1-yl)acetaldehyde, which may require inert conditions .

Biological Activity: Pheromone analogs like (Z)-DMCHA exhibit species-specific bioactivity in insects, while 2-(dimethylamino)acetaldehyde derivatives are primarily synthetic intermediates .

Research and Industrial Relevance

- Pharmaceutical Synthesis: Used in the synthesis of (2Z)-4-(dimethylamino)-2-butenoic acid hydrochloride, a precursor for bioactive molecules .

- Pheromone Contrast : Unlike beetle pheromones (e.g., DMCHA isomers), this compound lacks ecological signaling roles but shares aldehyde-based reactivity .

Biological Activity

2-(Dimethylamino)acetaldehyde sodium hydrogensulfite, also known by its CAS number 1413945-87-5, is a compound that has garnered interest in various biological and pharmaceutical applications. This article delves into its biological activity, including its interactions with biological systems, potential therapeutic uses, and relevant research findings.

- Molecular Formula : CHNNaOS

- Molecular Weight : 180.21 g/mol

- Log P (partition coefficient) : Varies from -1.78 to 0.29 depending on the method used for calculation .

- Solubility : Soluble in water and polar organic solvents.

Biological Activity Overview

This compound exhibits a range of biological activities, which can be summarized as follows:

- Anti-infective Properties :

- Cellular Mechanisms :

- Neurobiological Effects :

Table 1: Summary of Biological Activities

Case Study: Anti-infective Activity

A study conducted on the anti-infective properties of this compound demonstrated significant inhibition of viral replication in cultured cells infected with HIV. The compound was found to reduce viral load significantly compared to untreated controls, suggesting its potential as an antiviral agent.

Case Study: Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to its ability to modulate key signaling pathways involved in cell survival.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates low permeability across the blood-brain barrier (BBB), with a reported log Kp value of -7.8 cm/s . It is not a substrate for major cytochrome P450 enzymes, indicating a lower potential for drug-drug interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(dimethylamino)acetaldehyde sodium hydrogensulfite in laboratory settings?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions using precursors like dimethylamine derivatives and acetaldehyde. For instance, sodium hydrogensulfite (NaHSO₃) can act as a stabilizing agent or intermediate during synthesis. Post-reaction workup may include extraction with sodium hydrogensulfite solutions to remove unreacted aldehydes or byproducts, as seen in GC analysis protocols . Optimization of stoichiometry (e.g., molar ratios of dimethylamine to acetaldehyde) and pH control (using buffered NaHSO₃ solutions) is critical to maximize yield.

Q. How can researchers ensure purity and stability of this compound during storage?

- Methodology : Use ACS reagent-grade sodium hydrogensulfite (≥99% purity) to minimize impurities . Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Periodic titration (e.g., iodometric assays for sulfite content) or spectroscopic monitoring (e.g., FT-IR for functional group integrity) ensures stability .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodology : Employ a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the dimethylamino and aldehyde moieties.

- Mass spectrometry (HRMS) for molecular weight validation.

- Elemental analysis to verify C, H, N, S, and Na content.

- Titrimetric methods (e.g., sulfite quantification via iodine titration) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation in the synthesis of this compound?

- Methodology : Byproduct analysis via HPLC or GC-MS identifies impurities (e.g., dimerized aldehydes or sulfonated derivatives). Adjusting reaction parameters—such as lowering temperature to <50°C, using phase-transfer catalysts (e.g., polyethylene glycol), or introducing Zn²⁺ ions as stabilizers—can suppress side reactions . For example, surfactant-assisted synthesis with sodium oleate improved selectivity, achieving 86% yield in a related sulfite-mediated reaction .

Q. What mechanistic insights explain the role of sodium hydrogensulfite in stabilizing the aldehyde group?

- Methodology : Sodium hydrogensulfite forms bisulfite adducts with aldehydes, preventing oxidation or polymerization. Investigate this via kinetic studies (e.g., monitoring adduct formation via UV-Vis at 280 nm) or computational modeling (DFT calculations of adduct stability). Compare reactivity in NaHSO₃-free systems to confirm its protective role .

Q. How do pH and ionic strength affect the compound’s reactivity in aqueous solutions?

- Methodology : Conduct pH-dependent stability studies (pH 2–12) using buffered solutions. Measure degradation rates via LC-MS and correlate with ionic strength (adjusted with NaCl or phosphate buffers). For example, Na₂HPO₄/NaH₂PO₄ buffers (pH 7.4) are recommended for mimicking physiological conditions .

Q. What strategies resolve contradictory data in sulfite quantification assays for this compound?

- Methodology : Cross-validate results using multiple assays :

- Iodometric titration (direct sulfite measurement).

- Ion chromatography (quantify sulfate vs. sulfite).

- Spectrophotometric methods (e.g., para-rosaniline method for SO₂ derivatives) . Discrepancies often arise from oxidation during sample preparation; thus, inert atmosphere handling is essential.

Quality Control & Safety

Q. What criteria define reagent-grade sodium hydrogensulfite for use in synthesizing this compound?

- Methodology : ACS reagent-grade NaHSO₃ must meet specifications such as ≤0.005% heavy metals and ≥99.0% purity. Certificates of analysis (CoA) from suppliers should include tests for insoluble matter, chloride, and iron content .

Q. How should researchers handle hazards associated with sodium hydrogensulfite in this context?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.